Sparteine

Catalog No.
S543645
CAS No.
90-39-1
M.F
C15H26N2
M. Wt
234.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sparteine

CAS Number

90-39-1

Product Name

Sparteine

IUPAC Name

(1S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane

Molecular Formula

C15H26N2

Molecular Weight

234.38 g/mol

InChI

InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15?/m0/s1

InChI Key

SLRCCWJSBJZJBV-LOKSQKBWSA-N

SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4

Solubility

3040 mg/L (at 22 °C)

Synonyms

alpha Isosparteine, alpha-Isosparteine, Anhydrous, Sparteine Sulfate, beta Isosparteine, beta-Isosparteine, D-sparteine, Depasan Retard, Genisteine Alkaloid, L-Sparteine, Pachycarpine, Pachycarpine Sulfate (1:1), Pentahydrate, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer, Sparteine, Sparteine Hydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer, Sparteine Hydrochloride, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer, Sparteine Hydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer, Sparteine Monohydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer, Sparteine Monohydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer, Sparteine Sulfate, Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer, Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer, Sparteine Sulfate Anhydrous, Sparteine, (+)-Isomer, Sparteine, (-)-Isomer, Sparteine, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer, Sparteine, (7R-(7alpha,7abeta,14alpha,14abeta))-Isomer, Sparteine, (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer, Sparteine, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer, Sparteine, (7S-(7alpha,7abeta,14alpha,14abeta))-Isomer, Sulfate Anhydrous, Sparteine

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4

Isomeric SMILES

C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4C3CCCC4

Description

The exact mass of the compound Sparteine is 234.2096 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3040 mg/l (at 22 °c). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids. It belongs to the ontological category of quinolizidine alkaloid fundamental parent in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Animal Drugs -> Approved in Taiwan. However, this does not mean our product can be used or applied in the same or a similar way.

Cardiovascular Research

One of the most studied aspects of sparteine is its effect on the cardiovascular system. Sparteine acts as a sodium channel blocker, inhibiting the flow of sodium ions into heart muscle cells. This inhibition can slow down the heart rate and improve contractility, making it a potential candidate for treating heart arrhythmias and heart failure []. Studies have investigated the use of sparteine in animal models, demonstrating its ability to modify heart rhythm and contractility []. However, further research is needed to determine its safety and efficacy for human cardiovascular applications.

Anti-inflammatory Properties

Sparteine has also been explored for its potential anti-inflammatory properties. Studies suggest that it may suppress the production of inflammatory mediators, such as cytokines and chemokines, which play a role in various inflammatory diseases []. Research on this front is ongoing, with scientists investigating the mechanisms by which sparteine exerts its anti-inflammatory effects and its potential therapeutic applications in inflammatory conditions.

Anti-tumor Activity

Sparteine's potential anti-tumor activity is another area of scientific investigation. Studies have shown that it may have cytotoxic effects on some cancer cell lines []. However, the exact mechanisms underlying this activity are not fully understood, and further research is needed to determine its potential as an anti-cancer agent.

Sparteine is a naturally occurring alkaloid predominantly found in the plant species Lupinus mutabilis and Cytisus scoparius (scotch broom). Its chemical structure is characterized by a tetracyclic bis-quinolizidine ring system, with the molecular formula C15H26N2C_{15}H_{26}N_{2} and a molar mass of approximately 234.39 g/mol . Sparteine exhibits properties as a class 1a antiarrhythmic agent and sodium channel blocker, although it is not approved by the FDA for human use in this capacity. It is primarily utilized in organic chemistry as a chiral ligand for asymmetric synthesis, facilitating various reactions involving organolithium reagents .

Sparteine acts as a sodium channel blocker, primarily affecting class 1a sodium channels in heart cells []. These channels play a crucial role in the initiation and propagation of electrical impulses in the heart. By blocking these channels, sparteine can alter heart rhythm and potentially suppress arrhythmias []. However, the specific details of its mechanism require further investigation.

Sparteine is a toxic compound, and ingestion can cause severe poisoning []. Symptoms include nausea, vomiting, weakness, paralysis, and potentially cardiac arrhythmias []. Due to these safety concerns, sparteine is not used clinically and should be handled with extreme caution in research settings [].

  • Aldol-type Reactions: Sparteine can form imines that undergo hydrolysis to yield aldehydes or amines, contributing to the synthesis of complex organic molecules .
  • Complex Formation: It forms stable complexes with alkali metals such as lithium and sodium when reacted with hexamethyldisilazide (HMDS), leading to various crystalline products .
  • Catalytic Reactions: Sparteine has been employed as a ligand in palladium-catalyzed oxidations and enantiomer-selective polymerizations, demonstrating its versatility in asymmetric synthesis .

Sparteine exhibits various biological activities:

  • Antiarrhythmic Effects: As a sodium channel blocker, it can influence cardiac rhythms, although its clinical use is limited due to safety concerns .
  • Chirality in Synthesis: Its role as a chiral ligand allows for the selective formation of enantiomers in synthetic pathways, making it valuable in pharmaceuticals and agrochemicals .
  • Neuropharmacological Effects: Sparteine has shown paradoxical effects on animal behavior, causing both depression and excitation depending on the context, which highlights its complex interaction with biological systems .

Sparteine can be synthesized through several methods:

  • Natural Extraction: It is primarily extracted from Lupinus mutabilis or Cytisus scoparius, where it occurs naturally.
  • Biosynthetic Pathway: The biosynthesis involves the decarboxylation of lysine to cadaverine, which subsequently forms the quinolizidine skeleton through enzymatic processes. This pathway has been elucidated using tracer studies involving isotopically labeled precursors .
  • Synthetic Routes: Recent advancements have introduced synthetic surrogates of sparteine that facilitate easier preparation and similar reactivity profiles in asymmetric synthesis .

Sparteine's applications are diverse:

  • Chiral Ligand: It is extensively used in asymmetric synthesis to produce optically active compounds.
  • Research Tool: In medicinal chemistry, sparteine and its derivatives are studied for their potential therapeutic properties and mechanisms of action.
  • Chemical Synthesis: Its ability to form stable complexes with metals makes it useful in catalysis and material science applications .

Research on sparteine interactions includes:

  • Metal Complexes: Studies have shown that sparteine forms stable complexes with alkali metals, which can alter their reactivity and stability in various chemical environments .
  • Biological Interactions: Investigations into its neuropharmacological effects reveal complex interactions with neurotransmitter systems, influencing both excitatory and inhibitory pathways in animal models .

Sparteine shares structural similarities with several other alkaloids. Here are some notable comparisons:

CompoundStructure TypeUnique Features
LupanineQuinolizidine AlkaloidExhibits different biological activities; less potent as a sodium channel blocker.
PiperidineSaturated HeterocycleSimpler structure; lacks the unique tetracyclic framework of sparteine.
CytisineQuinolizidine AlkaloidSimilar biosynthetic origin; used primarily as a nicotinic receptor agonist.
AnabasinePyridine AlkaloidDifferent pharmacological profile; less chiral utility compared to sparteine.

Sparteine's unique tetracyclic structure contributes to its specific reactivity and biological activity, distinguishing it from these similar compounds while allowing it to serve as an effective chiral ligand in synthetic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

234.209598838 g/mol

Monoisotopic Mass

234.209598838 g/mol

Boiling Point

325 °C

Heavy Atom Count

17

Appearance

Solid powder

Melting Point

30.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

298897D62S

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Arrhythmia Agents

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01B - Antiarrhythmics, class i and iii
C01BA - Antiarrhythmics, class ia
C01BA04 - Sparteine

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Irritant

Irritant

Other CAS

90-39-1

Metabolism Metabolites

Sparteine has known human metabolites that include Retamine, 14-Hydroxysparteine, and Sparteine, 13-hydroxy.

Wikipedia

Sparteine
Ganoderic_acid

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Modify: 2023-08-15
1: Villalpando-Vargas F, Medina-Ceja L. Sparteine as an anticonvulsant drug: Evidence and possible mechanism of action. Seizure. 2016 Jul;39:49-55. doi: 10.1016/j.seizure.2016.05.010. Epub 2016 May 24. Review. PubMed PMID: 27262285.
2: Kolodiazhnyi OI. Recent advances in asymmetric synthesis of Р-stereogenic phosphorus compounds. Top Curr Chem. 2015;360:161-236. doi: 10.1007/128_2014_564. Review. PubMed PMID: 25326833.
3: Basova NE, Kormilitsyn BN, Rozengart EV, Saakov VS, Suvorov AA. [Derivatives of lupinin and epilupinin as ligands of various cholinesterases]. Zh Evol Biokhim Fiziol. 2012 Jan-Feb;48(1):8-16. Review. Russian. PubMed PMID: 22567970.
4: Frank D, Jaehde U, Fuhr U. Evaluation of probe drugs and pharmacokinetic metrics for CYP2D6 phenotyping. Eur J Clin Pharmacol. 2007 Apr;63(4):321-33. Epub 2007 Feb 2. Review. PubMed PMID: 17273835.
5: Daly JW. Nicotinic agonists, antagonists, and modulators from natural sources. Cell Mol Neurobiol. 2005 Jun;25(3-4):513-52. Review. PubMed PMID: 16075378.
6: Szewczuk-Bogusławska M, Grzesiak M, Beszłej JA, Kiejna A. [Assessment of CYP2D6 activity as a form of optimizing antidepressant therapy]. Psychiatr Pol. 2004 Nov-Dec;38(6):1093-104. Review. Polish. PubMed PMID: 15779673.
7: Lötsch J, Skarke C, Liefhold J, Geisslinger G. Genetic predictors of the clinical response to opioid analgesics: clinical utility and future perspectives. Clin Pharmacokinet. 2004;43(14):983-1013. Review. PubMed PMID: 15530129.
8: Ozawa S, Soyama A, Saeki M, Fukushima-Uesaka H, Itoda M, Koyano S, Sai K, Ohno Y, Saito Y, Sawada J. Ethnic differences in genetic polymorphisms of CYP2D6, CYP2C19, CYP3As and MDR1/ABCB1. Drug Metab Pharmacokinet. 2004 Apr;19(2):83-95. Review. PubMed PMID: 15499174.
9: Yu AM, Idle JR, Gonzalez FJ. Polymorphic cytochrome P450 2D6: humanized mouse model and endogenous substrates. Drug Metab Rev. 2004 May;36(2):243-77. Review. PubMed PMID: 15237854.
10: Cascorbi I. Pharmacogenetics of cytochrome p4502D6: genetic background and clinical implication. Eur J Clin Invest. 2003 Nov;33 Suppl 2:17-22. Review. PubMed PMID: 14641552.
11: Zanger UM, Raimundo S, Eichelbaum M. Cytochrome P450 2D6: overview and update on pharmacology, genetics, biochemistry. Naunyn Schmiedebergs Arch Pharmacol. 2004 Jan;369(1):23-37. Epub 2003 Nov 15. Review. PubMed PMID: 14618296.
12: Vaswani M, Linda FK, Ramesh S. Role of selective serotonin reuptake inhibitors in psychiatric disorders: a comprehensive review. Prog Neuropsychopharmacol Biol Psychiatry. 2003 Feb;27(1):85-102. Review. PubMed PMID: 12551730.
13: Mehvar R, Brocks DR, Vakily M. Impact of stereoselectivity on the pharmacokinetics and pharmacodynamics of antiarrhythmic drugs. Clin Pharmacokinet. 2002;41(8):533-58. Review. PubMed PMID: 12102640.
14: Michael JP. Indolizidine and quinolizidine alkaloids. Nat Prod Rep. 2001 Oct;18(5):520-42. Review. PubMed PMID: 11699884.
15: Brøsen K, Naranjo CA. Review of pharmacokinetic and pharmacodynamic interaction studies with citalopram. Eur Neuropsychopharmacol. 2001 Aug;11(4):275-83. Review. PubMed PMID: 11532381.
16: Ohmiya S, Saito K, Murakoshi I. [Recent progress on the lupine alkaloids in leguminous plants growing mainly in Japan]. Yakugaku Zasshi. 2000 Oct;120(10):923-34. Review. Japanese. PubMed PMID: 11082704.
17: Streetman DS, Bertino JS Jr, Nafziger AN. Phenotyping of drug-metabolizing enzymes in adults: a review of in-vivo cytochrome P450 phenotyping probes. Pharmacogenetics. 2000 Apr;10(3):187-216. Review. PubMed PMID: 10803676.
18: Rasmussen BB, Brøsen K. Is therapeutic drug monitoring a case for optimizing clinical outcome and avoiding interactions of the selective serotonin reuptake inhibitors? Ther Drug Monit. 2000 Apr;22(2):143-54. Review. PubMed PMID: 10774624.
19: Weber WW. Populations and genetic polymorphisms. Mol Diagn. 1999 Dec;4(4):299-307. Review. PubMed PMID: 10671640.
20: Sano S. [Development of highly stereoselective reactions utilizing heteroatoms--asymmetric synthesis of alpha-substituted serines]. Yakugaku Zasshi. 2000 Jan;120(1):28-41. Review. Japanese. PubMed PMID: 10655780.

Explore Compound Types